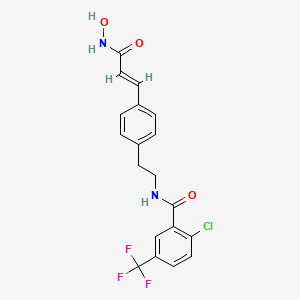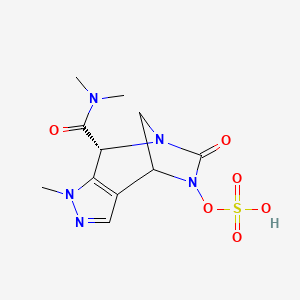![molecular formula C16H12F3N5O B12383882 2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12383882.png)
2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their high nitrogen content and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound features a tetrazole ring substituted with difluorophenyl and fluorophenyl groups, making it a unique and potentially valuable molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide typically involves the following steps:
-
Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized by treating an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
-
Substitution Reactions: : The difluorophenyl and fluorophenyl groups are introduced through substitution reactions. For instance, the tetrazole ring can be reacted with 3,5-difluorobenzyl chloride and 4-fluoroaniline under basic conditions to form the desired product.
-
Acetamide Formation: : The final step involves the formation of the acetamide group by reacting the intermediate product with methylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the tetrazole ring or phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction could produce reduced amide or phenyl groups.
Aplicaciones Científicas De Investigación
2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide has several scientific research applications:
-
Pharmaceuticals: : Tetrazole derivatives are known for their biological activity, and this compound could be explored for potential therapeutic uses, such as anti-inflammatory, antimicrobial, or anticancer agents.
-
Materials Science: : The compound’s unique structure makes it a candidate for use in the development of advanced materials, including polymers and coatings with specific properties.
-
Agriculture: : Tetrazole derivatives have been investigated for their potential as agrochemicals, including herbicides and pesticides.
-
Chemical Research: : The compound can serve as a model molecule for studying the reactivity and properties of tetrazole derivatives, contributing to the development of new synthetic methodologies and reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-ol
- 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine
- 2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide
Uniqueness
Compared to similar compounds, 2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide stands out due to the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties
Propiedades
Fórmula molecular |
C16H12F3N5O |
|---|---|
Peso molecular |
347.29 g/mol |
Nombre IUPAC |
2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide |
InChI |
InChI=1S/C16H12F3N5O/c1-23(14-4-2-11(17)3-5-14)15(25)9-24-21-16(20-22-24)10-6-12(18)8-13(19)7-10/h2-8H,9H2,1H3 |
Clave InChI |
IRUXEBHABFUBKY-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)F)C(=O)CN2N=C(N=N2)C3=CC(=CC(=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)




![[(1R,2S,3S,5S,8S,10S,14S)-2,5,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate](/img/structure/B12383878.png)
